molecular formula C22H24O11 B12401392 3',4,4',6-Tetrahydroxyaurone 4-O-|A-D-glucoside

3',4,4',6-Tetrahydroxyaurone 4-O-|A-D-glucoside

Cat. No.: B12401392
M. Wt: 464.4 g/mol
InChI Key: WYBQXABYXWDZIL-IRQDGRIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4,4’,6-Tetrahydroxyaurone 4-O-β-D-glucoside typically involves the glycosylation of the corresponding aglycone with a suitable glucosyl donor under acidic or enzymatic conditions. The reaction conditions often include the use of catalysts such as Lewis acids or glycosyltransferase enzymes to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of 3’,4,4’,6-Tetrahydroxyaurone 4-O-β-D-glucoside may involve the extraction and purification from natural sources like Acacia dealbata. This process includes solvent extraction, chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3’,4,4’,6-Tetrahydroxyaurone 4-O-β-D-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’,4,4’,6-Tetrahydroxyaurone 4-O-β-D-glucoside has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’,4,4’,6-Tetrahydroxyaurone 4-O-β-D-glucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,4,4’,6-Tetrahydroxyaurone 4-O-β-D-glucoside is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H24O11

Molecular Weight

464.4 g/mol

IUPAC Name

(E)-1-[2,4-dihydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H24O11/c1-31-15-6-10(2-4-12(15)25)3-5-13(26)18-14(27)7-11(24)8-16(18)32-22-21(30)20(29)19(28)17(9-23)33-22/h2-8,17,19-25,27-30H,9H2,1H3/b5-3+/t17-,19-,20+,21-,22-/m0/s1

InChI Key

WYBQXABYXWDZIL-IRQDGRIYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Origin of Product

United States

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